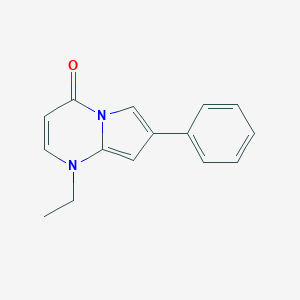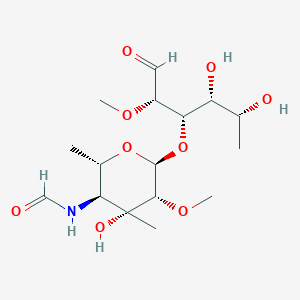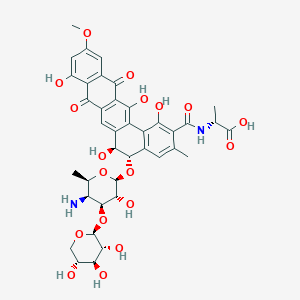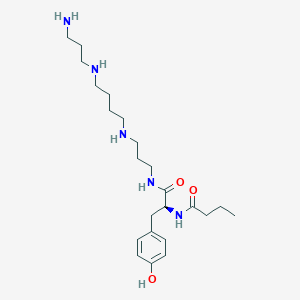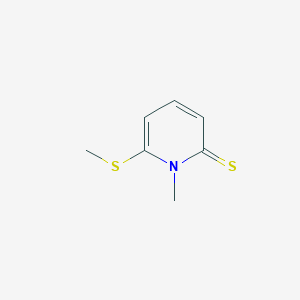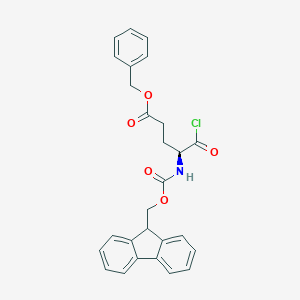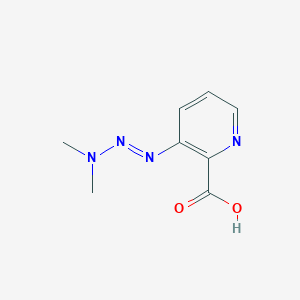
3-(Dimethylaminodiazenyl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylaminodiazenyl)pyridine-2-carboxylic acid, commonly known as DMDP, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. DMDP belongs to the category of diazenylpyridines, which are known for their diverse biological activities.
Scientific Research Applications
DMDP has been studied extensively for its potential applications in various scientific research fields. One of the primary areas of research is in the field of cancer treatment. Studies have shown that DMDP has the potential to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. DMDP has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques that are associated with the disease.
Mechanism Of Action
The mechanism of action of DMDP involves the inhibition of various enzymes and pathways that are involved in the growth and proliferation of cancer cells. DMDP has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. DMDP has also been shown to inhibit the activity of the enzyme phosphodiesterase (PDE), which is involved in the regulation of cyclic nucleotide levels in cells.
Biochemical And Physiological Effects
DMDP has been shown to have various biochemical and physiological effects on cells and tissues. Studies have shown that DMDP can induce apoptosis or programmed cell death in cancer cells by activating various pathways involved in cell death. DMDP has also been shown to inhibit the formation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease.
Advantages And Limitations For Lab Experiments
DMDP has several advantages for use in lab experiments. It is a stable and well-characterized compound that can be easily synthesized and purified. DMDP also has a high level of selectivity for its targets, which makes it a valuable tool for studying specific pathways and enzymes. However, DMDP also has some limitations for use in lab experiments. It can be difficult to work with due to its potential hazards, and its effects can be difficult to interpret due to its complex mechanism of action.
Future Directions
There are several future directions for research on DMDP. One area of research is in the development of more selective and potent inhibitors of PARP and PDE enzymes. Another area of research is in the development of new methods for the synthesis and purification of DMDP. Additionally, research is needed to further elucidate the mechanism of action of DMDP and its potential applications in other scientific research fields.
Conclusion:
DMDP is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. Its mechanism of action involves the inhibition of various enzymes and pathways that are involved in the growth and proliferation of cancer cells. DMDP has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on DMDP, including the development of more selective and potent inhibitors of PARP and PDE enzymes, and the elucidation of its mechanism of action in other scientific research fields.
Synthesis Methods
DMDP can be synthesized through a multi-step process involving the reaction of 2-pyridinecarboxylic acid with dimethylamine and nitrous acid. The resulting product is then subjected to further reactions to obtain the final DMDP compound. The synthesis of DMDP requires careful handling of the reactants and strict adherence to safety protocols due to the potential hazards associated with the use of nitrous acid.
properties
CAS RN |
116708-30-6 |
|---|---|
Product Name |
3-(Dimethylaminodiazenyl)pyridine-2-carboxylic acid |
Molecular Formula |
C8H10N4O2 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
3-(dimethylaminodiazenyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H10N4O2/c1-12(2)11-10-6-4-3-5-9-7(6)8(13)14/h3-5H,1-2H3,(H,13,14) |
InChI Key |
ABJSYTQJFSOBIO-UHFFFAOYSA-N |
SMILES |
CN(C)N=NC1=C(N=CC=C1)C(=O)O |
Canonical SMILES |
CN(C)N=NC1=C(N=CC=C1)C(=O)O |
synonyms |
2-Pyridinecarboxylicacid,3-(3,3-dimethyl-1-triazenyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



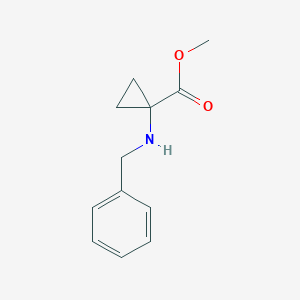
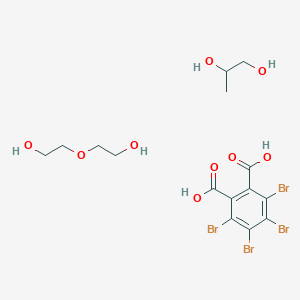
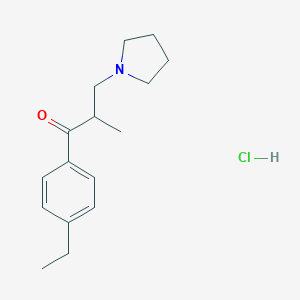
![3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole](/img/structure/B39255.png)
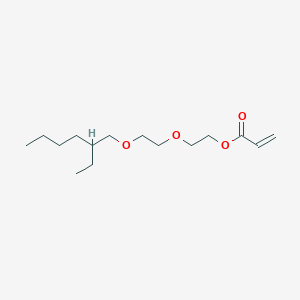
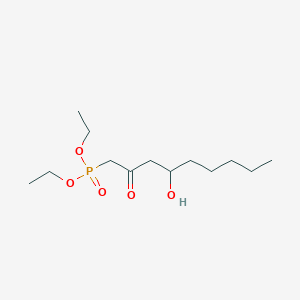
![3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one](/img/structure/B39265.png)
